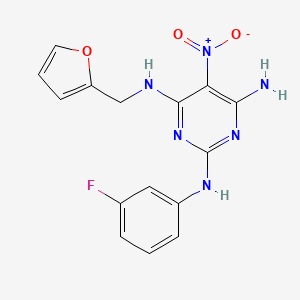

N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine

Description

Properties

IUPAC Name |

2-N-(3-fluorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN6O3/c16-9-3-1-4-10(7-9)19-15-20-13(17)12(22(23)24)14(21-15)18-8-11-5-2-6-25-11/h1-7H,8H2,(H4,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPPPXMWIWFZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl and furanylmethyl groups through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride for reduction reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine is a C-nitro compound with a molecular weight of 344.30 g/mol .

Chemical Properties and Identifiers

The compound is identified by the following :

- PubChem CID: 4589068

- Molecular Formula: C15H13FN6O3

- IUPAC Name: 2-N-(3-fluorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

- InChI: InChI=1S/C15H13FN6O3/c16-9-3-1-4-10(7-9)19-15-20-13(17)12(22(23)24)14(21-15)18-8-11-5-2-6-25-11/h1-7H,8H2,(H4,17,18,19,20,21)

- InChIKey: ASPPPXMWIWFZPH-UHFFFAOYSA-N

- SMILES: C1=CC(=CC(=C1)F)NC2=NC(=C(C(=N2)NCC3=CC=CO3)N+[O-])N

Potential Applications in Cancer Therapy

While specific applications of this compound are not detailed in the provided search results, related compounds such as pyrimidine derivatives have demonstrated anticancer activity . Research indicates that pyrimidine derivatives can act as CDK2 inhibitors, which are relevant in cancer therapy .

CDK2 Inhibition and Anticancer Effects

CDK2 (Cyclin-Dependent Kinase 2) is an enzyme that regulates cell cycle progression, and its inhibition can halt cancer cell proliferation . Several studies highlight the potential of pyrimidine-based compounds as CDK2 inhibitors with anticancer effects :

- Pyrimidine-piperidine derivatives: Wang et al. designed a series of pyrimidine-piperidine derivatives and found that a compound with a 4-methoxy group in the phenyl amide group exhibited potent inhibitory activity against CDK2. This compound induced apoptosis and cell cycle arrest in human breast cancer cell lines . A 4-fluoro group in the amino-phenyl ring conferred the highest activity .

- Thiazolidinone analogs: Hendawy and colleagues designed a series of thiazolidinone analogs and found that compounds featuring the 2,4-dinitrophenyl-hydrazono-thiazolidine-4-one moiety exhibited higher antiproliferative activity compared to the other derivatives and demonstrated strong inhibitory activity against CDK2 and EGFR .

C-Nitro Compounds

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula : C₁₅H₁₃FN₆O₃

- Molar Mass : 344.306 g/mol

- Key Substituents :

- N2 : 3-Fluorophenyl group (electron-withdrawing, enhances stability and receptor binding).

- N4 : 2-Furanylmethyl group (polar heterocycle, enables π-π interactions and moderate lipophilicity).

- Nitro Group : At position 5 (electron-deficient, influences reactivity and hydrogen bonding).

This pyrimidine derivative is notable for its balanced physicochemical properties, combining a fluorinated aromatic ring with a furan-based side chain.

Comparison with Structurally Similar Compounds

N4-(3-Chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine

- Molecular Formula : C₁₁H₁₁ClN₆O₂

- Molar Mass : 308.72 g/mol

- Key Differences: N4 Substituent: 3-Chlorophenyl (vs. 3-fluorophenyl in the target compound). N2 Substituent: Methyl group (simpler alkyl chain vs. furanylmethyl, reducing polarity and hydrogen-bonding capacity).

- Implications : Lower molar mass (308.72 vs. 344.306) suggests reduced molecular complexity, possibly affecting solubility and metabolic stability .

N4-(3-Fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine

- Molecular Formula : C₁₆H₁₃FN₆O₂

- Molar Mass : 340.32 g/mol

- Key Differences: N2 Substituent: Phenyl group (vs. 2-furanylmethyl). Fluorine Position: Retained at N4, similar to the target compound.

- Implications : Higher hydrophobicity may improve blood-brain barrier penetration but could increase off-target binding .

N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

- Molecular Formula : C₁₇H₁₅FN₆O₃

- Molar Mass : 370.34 g/mol

- Key Differences :

- N4 Substituent : 4-Fluorophenyl (para-fluorine vs. meta-fluorine in the target compound). Positional isomerism may influence binding pocket interactions.

- N2 Substituent : 3-Methoxyphenyl (electron-donating methoxy group enhances solubility but may reduce metabolic stability).

N2-(3-Chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine

- Molecular Formula : C₁₂H₁₃ClN₆O₂

- Molar Mass : 308.72 g/mol

- Key Differences :

- N2 Substituent : 3-Chloro-4-methylphenyl (bulky, lipophilic substituent vs. 3-fluorophenyl).

- N4 Substituent : Methyl group (simplified alkyl chain vs. furanylmethyl).

- Implications : Increased steric hindrance may reduce binding efficiency, while chlorine enhances halogen bonding .

Structural and Functional Analysis

Substituent Effects

Biological Activity

N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure

The molecular formula of this compound is . The structure features a pyrimidine core substituted with a fluorophenyl group and a furanylmethyl moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound has significant antibacterial effects against several strains of bacteria.

- Antiviral Properties : The compound has been evaluated for its potential as an antiviral agent. Studies suggest that it may inhibit viral replication through interaction with viral proteins.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound indicate that it has selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : It is proposed that the compound may inhibit specific enzymes involved in bacterial or viral metabolism.

- Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases suggests a potential mechanism involving interference with nucleic acid synthesis.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated an IC50 value indicating potent activity against both Staphylococcus aureus and Escherichia coli. This suggests its potential utility in developing new antibiotics.

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral properties, the compound was tested against the SARS-CoV-2 virus. It showed promising results with a significant reduction in viral load in treated cell cultures compared to controls. The study highlighted the need for further optimization to enhance efficacy and reduce cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.